molecular formula C8H10ClN3O3 B1422487 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251924-60-3

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B1422487
M. Wt: 231.63 g/mol
InChI Key: DCVMRUJYKDAOHJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C8H10ClN3O3 . It is used in scientific research and has diverse applications such as drug development, pesticide synthesis, and antimicrobial studies.


Synthesis Analysis

The key intermediate 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide was synthesized by the chloroacetyl chloride reaction on the corresponding amine .


Molecular Structure Analysis

The molecular weight of “2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is 231.64 . The InChI string representation of the molecule is InChI=1S/C8H10ClN3O2S/c9-4-6 (13)10-8-12-11-7 (15-8)5-2-1-3-14-5/h5H,1-4H2, (H,10,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” include a molecular weight of 231.64 and a molecular formula of C8H10ClN3O3 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antibacterial Agents

Several derivatives of 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, have been synthesized and examined for their antibacterial activity, showing significant activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activity

Several studies have been conducted to investigate the anticancer activity of compounds derived from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide. For example, the compound has been used in the synthesis of derivatives showing considerable inhibition of cell growth in human tumor cell lines (Lelyukh, Havrylyuk, & Lesyk, 2015).

Antimicrobial Evaluation

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide derivatives have also been explored for their antimicrobial properties. For instance, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and screened for antimicrobial activity, showing activity against selected microbial species (Gul et al., 2017).

Anti-Diabetic Agents

Novel S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, synthesized from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide, have been evaluated for their potential as anti-diabetic agents. These compounds showed promising inhibitory potential against α-glucosidase enzyme, indicating their potential as valuable anti-diabetic agents (Abbasi et al., 2020).

Antioxidant Properties

Compounds derived from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide have been explored for their antioxidant properties. For instance, novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides were synthesized and exhibited significant antioxidant activity, as evidenced by their scavenging effect on radicals (Lelyukh et al., 2021).

Future Directions

The future directions for “2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” could involve further exploration of its potential applications in drug development, pesticide synthesis, and antimicrobial studies. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic effects .

properties

IUPAC Name

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVMRUJYKDAOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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